2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile
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Overview
Description
2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is a heterocyclic compound that features a benzoxazole ring fused with an amino group and an acetonitrile moiety
Preparation Methods
The synthesis of 2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malononitrile, followed by cyclization and subsequent functional group transformations. The reaction conditions often involve the use of solvents like ethanol or pyridine and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Scientific Research Applications
2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile include other benzoxazole derivatives and heterocyclic compounds with similar functional groups. For example:
2-(5-Amino-2-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound shares a similar benzoxazole core but differs in its additional functional groups and biological activities.
Imidazole derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit a range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(5-amino-2-oxo-1,3-benzoxazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3O2/c10-3-4-12-7-5-6(11)1-2-8(7)14-9(12)13/h1-2,5H,4,11H2 |
InChI Key |
XOICCMQUASJGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(C(=O)O2)CC#N |
Origin of Product |
United States |
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